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Compound of Interest

6-Hydroxy-2,3,4-
Compound Name:

trimethoxybenzaldehyde
CAS No.: 832-65-5

Cat. No.: B3286623

Get Quote

Executive Summary

6-Hydroxy-2,3,4-trimethoxybenzaldehyde (CAS: Not frequently cited; PubChem CID:
5319402) is a highly functionalized aromatic aldehyde characterized by a specific substitution
pattern: three methoxy groups at positions 2, 3, and 4, and a hydroxyl group at position 6 (ortho
to the aldehyde). This compound serves as a critical building block in the synthesis of
heterocyclic pharmacophores, particularly coumarins, chromones, and porphyrins. Its unique
ortho-hydroxy aldehyde motif facilitates cyclization reactions, making it indispensable for
developing bioactive scaffolds.

This guide distinguishes the specific isomer 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (MP:
63-65 °C) from its isomer 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (MP: 46 °C), clarifying
common nomenclature confusion in the literature.

Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers
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o |[UPAC Name: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde[1][2][3][4]

o Alternative Name: 2-Hydroxy-4,5,6-trimethoxybenzaldehyde (based on lowest locant rules,
though less common in specific literature contexts).

e Molecular Formula: C10H120s5
e Molecular Weight: 212.20 g/mol
e PubChem CID: 5319402[4]

Structural Topology

The molecule features a benzene core with a dense substitution pattern. The aldehyde (CHO)
group at C1 is flanked by a hydroxyl (OH) group at C6 and a methoxy (OMe) group at C2.

 Intramolecular Hydrogen Bonding: The C6-OH group forms a strong intramolecular hydrogen
bond with the C1-carbonyl oxygen. This interaction stabilizes the planar conformation and
significantly influences the proton NMR shift of the hydroxyl group (typically >11 ppm).

o Electronic Environment: The ring is electron-rich due to the donation from three methoxy
groups and the phenol, making the C5 position (the only unsubstituted carbon) susceptible to
electrophilic attack or further functionalization.

Physicochemical Properties[3][4][6][7]

The following data distinguishes 6-Hydroxy-2,3,4-trimethoxybenzaldehyde from its isomers.
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Property Value Notes
) ) Typical of polysubstituted
Appearance Pale yellow crystalline solid
benzaldehydes
_ _ Distinct from 2-OH-3,4,5-OMe
Melting Point 63 — 65 °C )
isomer (46 °C)
- Soluble in DCM, CHCls, Ethyl o o
Solubility Limited solubility in water
Acetate
Solvent: DCM/Hexane (9:[1][2]
TLC R_f 0.52
[31[41[5]1)
. Phenolic OH acidity reduced
pKa (Predicted) ~8.0-9.0 )
by H-bonding
LogP (Predicted) ~15-1.8 Lipophilic character

Analytical Characterization

Accurate identification requires spectroscopic verification, particularly to differentiate from

regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data based on synthesis in CDCls.

e 'H NMR (400 MHz, CDCls):

o 0 12.10 ppm (s, 1H): Chelated Phenolic OH (Downfield shift confirms ortho-relationship to

CHO).

o 010.10 ppm (s, 1H): Aldehyde CHO.

o 0 6.19 ppm (s, 1H): Aromatic H-5. (Singlet indicates no adjacent protons).

o 0 4.04, 3.90, 3.79 ppm (s, 3H each): Three distinct OMe environments.[1][2]

e 13C NMR (100 MHz, CDCls):
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[e]

Carbonyl: 6 192.8 ppm.

o

Aromatic C-O: 6 162.2, 161.3, 155.6 ppm.

[¢]

Aromatic C-H: 8 95.4 ppm (C5).[1]

[¢]

Methoxy Carbons: 6 62.2, 61.4, 56.4 ppm.[1]

Infrared Spectroscopy (IR)

e v ~1638 cm~1: Carbonyl (C=0) stretching. The lower frequency (compared to typical 1700
cm™1) reflects conjugation and intramolecular hydrogen bonding.

e v ~2945 cm~1: C-H stretching (Methoxy).

Synthesis & Production

The most efficient route utilizes 2,3,4-trimethoxyphenol as the precursor. Direct formylation is
achieved via the Rieche Formylation using dichloromethyl methyl ether and titanium
tetrachloride. This method is preferred over Vilsmeier-Haack for electron-rich phenols due to
milder conditions and higher regioselectivity.

Synthetic Pathway (Diagram)

Electrophilic Aromatic

2,3,4-Trimethoxyphenol Substitution | Tici, cizcHome o | Titanium Complex o| H20/1ce Yield: ~56% | 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
(Starting Material) " DCM, 0°C to RT = Intermediate Hydrolysis = (Target)

Click to download full resolution via product page

Caption: Rieche formylation pathway converting 2,3,4-trimethoxyphenol to the target aldehyde
via ortho-directed substitution.

Detailed Protocol (Rieche Formylation)

o Preparation: In a flame-dried flask under argon, dissolve 2,3,4-trimethoxyphenol (1.0 eq) in
anhydrous Dichloromethane (DCM).
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Lewis Acid Addition: Cool to 0 °C. Add Titanium(IV) chloride (TiCls) (2.2 eq) dropwise. The
solution will darken (deep red/purple) due to complexation.

Formylation: Add Dichloromethyl methyl ether (1.1 eq) dropwise.

Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Stir for 1-2
hours. Monitor by TLC (DCM/Hexane 9:1).[1][2][3]

Quenching: Pour the reaction mixture carefully onto crushed ice/water to hydrolyze the
intermediate.

Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine,
dry over Na=SOa, and concentrate.

Purification: Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).

Yield: Expect ~56% yield of pale yellow solid (MP 63-65 °C).

Biological Relevance & Applications[6]
Drug Discovery & Pharmacophore Synthesis

The 6-hydroxy-2,3,4-trimethoxy motif is a "privileged structure” for synthesizing coumarins and
chromones.

o Khellin Analogues: The compound acts as a precursor for analogues of Khellin, a natural
vasodilator and bronchodilator.

Porphyrin Synthesis: Used in Williamson ether syntheses to create electron-rich porphyrins
for catalytic applications.

Antioxidant Activity: The polyphenolic nature provides radical scavenging capability, relevant
in neuroprotection research.

Isomer Differentiation Logic

Researchers often confuse this compound with 2-Hydroxy-3,4,5-trimethoxybenzaldehyde. The
distinction is critical for structural assignment in natural product isolation.
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6-Hydroxy-2,3,4-trimethoxybenzaldehyde
(Target Compound)
MP: 63-65 °C
Precursor: 2,3,4-Trimethoxyphenol

2-Hydroxy-3,4,5-trimethoxybenzaldehyde
(Common Isomer)
MP: 46 °C
Precursor: 3,4,5-Trimethoxyphenol

N

e

Key Analytical Difference:
Target has OMe at 2,3,4 relative to CHO
Isomer has OMe at 3,4,5 relative to CHO

Click to download full resolution via product page

Caption: Structural and physical comparison of the two primary trimethoxy-salicylaldehyde

isomers.

Safety & Handling (SDS Highlights)

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

o Storage: Store at 2—8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation

to carboxylic acids upon air exposure.

» Handling: Use standard PPE (gloves, goggles). Work in a fume hood to avoid inhalation of

dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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